Acide 2-(benzyloxy)-3,5-difluorophénylboronique

Vue d'ensemble

Description

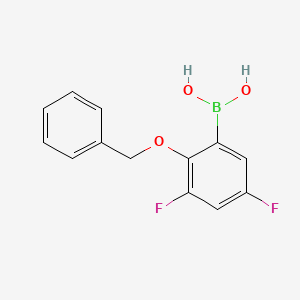

2-(Benzyloxy)-3,5-difluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with benzyloxy and difluoro groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Applications De Recherche Scientifique

2.1. Suzuki-Miyaura Cross-Coupling Reactions

2-(Benzyloxy)-3,5-difluorophenylboronic acid is widely utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is particularly valuable in synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.

- Reaction Example :

Here, represents the difluorophenyl group from the boronic acid, while is an aryl or vinyl halide .

2.2. Synthesis of Angiogenesis Inhibitors

Research indicates that analogs of this compound have been synthesized as potential angiogenesis inhibitors, which play a critical role in cancer treatment by inhibiting the growth of new blood vessels .

3.1. Potential Therapeutic Uses

The compound has shown promise in the development of therapeutic agents targeting various diseases:

- Case Study : A study demonstrated that derivatives of 2-(Benzyloxy)-3,5-difluorophenylboronic acid exhibited inhibitory activity against fatty acid amide hydrolase (FAAH), an enzyme linked to pain and inflammation modulation .

3.2. Drug Design and Development

Due to its structural properties, this boronic acid derivative serves as a scaffold for designing new drugs with improved efficacy and selectivity against specific biological targets.

Physical and Chemical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Solubility | 0.195 mg/ml |

| Log P (octanol/water partition coefficient) | 1.35 |

| Toxicity Classification | Warning |

These properties indicate that the compound has favorable solubility characteristics for biological applications while maintaining a manageable toxicity profile .

Mécanisme D'action

Target of Action

The primary target of 2-(Benzyloxy)-3,5-difluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the SM cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are interconnected with the metabolic pathways of primary metabolites in plant foods .

Pharmacokinetics

It’s known that the kinetics of boronic esters like this compound are influenced by the substituents in the aromatic ring and the ph of the environment . These factors can significantly impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is mild, functional group tolerant, and environmentally benign .

Action Environment

The action of 2-(Benzyloxy)-3,5-difluorophenylboronic acid is influenced by environmental factors such as the pH of the environment . The rate of the reaction involving this compound is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3,5-difluorophenylboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-(Benzyloxy)-3,5-difluorophenyl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is tailored to ensure scalability and cost-effectiveness while maintaining high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Benzyloxy)-3,5-difluorophenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Esterification: The boronic acid can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.

Activité Biologique

2-(Benzyloxy)-3,5-difluorophenylboronic acid is a boronic acid derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a valuable subject for research in pharmacology and biochemistry.

Chemical Structure and Properties

- Molecular Formula : CHBFO

- Molecular Weight : 264.0 g/mol

- CAS Number : 1150114-56-9

The structure features a benzyloxy group and two fluorine atoms on the phenyl ring, which are significant for its biological activity.

Biological Activity Overview

Research indicates that 2-(Benzyloxy)-3,5-difluorophenylboronic acid exhibits several biological activities, including:

The biological activity of 2-(Benzyloxy)-3,5-difluorophenylboronic acid can be attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This characteristic is typical of boronic acids and is crucial for their interaction with biological molecules such as enzymes and receptors.

Study 1: Inhibition of 5-Lipoxygenase

A study focused on the inhibition of 5-LO by 2-(Benzyloxy)-3,5-difluorophenylboronic acid revealed that the compound effectively reduced leukotriene synthesis in vitro. This suggests its potential use in treating inflammatory diseases .

Study 2: Antimicrobial Properties

Another investigation into boronic acid derivatives indicated that compounds similar to 2-(Benzyloxy)-3,5-difluorophenylboronic acid exhibited moderate antibacterial activity against Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were noted to be lower than those of established antimicrobial agents, highlighting the potential of these compounds in developing new antibiotics .

Comparative Table of Biological Activities

| Compound | Target Enzyme | IC (μM) | Activity Type |

|---|---|---|---|

| 2-(Benzyloxy)-3,5-difluorophenylboronic acid | 5-Lipoxygenase | 18.54 | Enzyme Inhibition |

| Related Boronic Acid Derivative | E. coli | Varies | Antimicrobial |

| Related Boronic Acid Derivative | C. albicans | Varies | Antimicrobial |

Propriétés

IUPAC Name |

(3,5-difluoro-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-10-6-11(14(17)18)13(12(16)7-10)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFUXROSLRIZDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC2=CC=CC=C2)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675015 | |

| Record name | [2-(Benzyloxy)-3,5-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-56-9 | |

| Record name | Boronic acid, B-[3,5-difluoro-2-(phenylmethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Benzyloxy)-3,5-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.